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molecular formula C11H13ClO B8560648 1-(4-Chlorophenyl)-2-cyclopropylethanol CAS No. 123989-30-0

1-(4-Chlorophenyl)-2-cyclopropylethanol

Cat. No. B8560648
M. Wt: 196.67 g/mol
InChI Key: JLALSRODUTZZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770741

Procedure details

Oxalyl chloride (14.3 ml, 160 mmol) was added dropwise to a stirred solution of dimethylsulphoxide (14.3 ml, 200 mmol) in dry dichloro-methane methane (350 ml) at -78° C. After 15 minutes 1-(4-chlorophenyl)-2-cyclopropylethanol (12.98 g, 66 mmol) in dry dichloromethane (120 ml) was added to the mixture. After an hour triethylamine (71.4 ml), 510 mmol) was added and the mixture warmed to room temperature and poured into water. The mixture was extracted with dichloromethane and the combined extracts washed with water, dried and evaporated in vacuo to give crude 1-(4-chlorophenyl)-2-cyclopropylethanone which was used without further purification.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
dichloro-methane methane
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
12.98 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
71.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([OH:23])[CH2:19][CH:20]2[CH2:22][CH2:21]2)=[CH:14][CH:13]=1.C(N(CC)CC)C>C.ClCCl.ClCCl.O>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:18](=[O:23])[CH2:19][CH:20]2[CH2:21][CH2:22]2)=[CH:16][CH:17]=1 |f:4.5|

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
14.3 mL
Type
reactant
Smiles
CS(=O)C
Name
dichloro-methane methane
Quantity
350 mL
Type
solvent
Smiles
C.ClCCl
Step Two
Name
Quantity
12.98 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC1CC1)O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
71.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
WASH
Type
WASH
Details
the combined extracts washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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